molecular formula C23H28N4O2 B2837939 4-(1H-benzo[d]imidazol-2-yl)-N-(4-butoxyphenyl)piperidine-1-carboxamide CAS No. 1203419-92-4

4-(1H-benzo[d]imidazol-2-yl)-N-(4-butoxyphenyl)piperidine-1-carboxamide

Cat. No. B2837939
CAS RN: 1203419-92-4
M. Wt: 392.503
InChI Key: NOCKRIAPPOELCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzimidazole . Benzimidazole rings are important heterocyclic nitrogen-containing compounds widely used in the pharmaceutical industry for drug discovery . They bind to a variety of therapeutic targets due to their special structural features and electron-rich environment, exhibiting a broad spectrum of biological activities .


Synthesis Analysis

While specific synthesis information for this compound is not available, recent advances in the synthesis of substituted imidazoles, a key component of this compound, have been highlighted . These heterocycles are key components to functional molecules used in a variety of everyday applications .

Scientific Research Applications

Antimycobacterial Activity

  • A study designed and synthesized novel imidazo[1,2-a]pyridine-3-carboxamides, exploring their potential in antimycobacterial activity. This research is significant in the context of developing new treatments against drug-sensitive and resistant strains of Mycobacterium tuberculosis (Lv et al., 2017).

Radiopharmaceutical Development

  • Another research focused on mixed ligand fac-tricarbonyl complexes, pertinent to the development of radiopharmaceuticals. This involves labeling bioactive molecules for medical imaging and diagnostic purposes (Mundwiler et al., 2004).

Synthesis and Functionalization

  • A study explored the synthesis and functionalization reactions of related compounds, providing insights into the chemical processes and potential applications in medicinal chemistry (Yıldırım et al., 2005).

NMDA Receptor Ligands

  • Research identified certain derivatives as potent antagonists of the NR1A/2B subtype of the NMDA receptor, which is crucial in neurological research and potential treatments for conditions like Parkinson's disease (Wright et al., 1999).

Antipsychotic Agent Development

  • A study synthesized heterocyclic analogues of a known compound and evaluated them as potential antipsychotic agents. This research contributes to the development of new treatments for psychiatric disorders (Norman et al., 1996).

Redox-Annulation in Synthesis

  • The redox-annulations of α-ketoamides with cyclic secondary amines were explored, demonstrating a method for producing polycyclic imidazolidinone derivatives. This has implications in the synthesis of complex organic compounds (Zhu et al., 2017).

Exploration of Reaction Mechanisms

  • A research investigated the reactions of Alkylbiguaniden with Benzoin, contributing to the understanding of reaction mechanisms in organic chemistry (Schramm et al., 1991).

Novel Syntheses Methods

  • Another study focused on the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, demonstrating efficient methods in organic synthesis (Goli-Garmroodi et al., 2015).

Antiviral Activity

  • Research into the antiviral activity of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines provided insights into developing new antirhinovirus agents (Hamdouchi et al., 1999).

properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-N-(4-butoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c1-2-3-16-29-19-10-8-18(9-11-19)24-23(28)27-14-12-17(13-15-27)22-25-20-6-4-5-7-21(20)26-22/h4-11,17H,2-3,12-16H2,1H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCKRIAPPOELCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-benzo[d]imidazol-2-yl)-N-(4-butoxyphenyl)piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.